2-Fluoro-6-methoxybenzonitrile (CAS 94088-46-7) is a highly specialized, asymmetrically 2,6-disubstituted aromatic nitrile. For industrial and pharmaceutical procurement, its primary value lies in the orthogonal reactivity of its ortho-substituents. The highly labile fluorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), strongly activated by the adjacent electron-withdrawing nitrile group. Conversely, the bulky, electron-donating methoxy group acts as a stable steric modulator that directs regioselectivity and can later be deprotected to reveal a reactive phenol. This dual-nature profile makes it a critical precursor for synthesizing complex biaryls, heterocycles, and active pharmaceutical ingredients (APIs) where symmetric analogs would fail to provide the necessary synthetic handles [1].
Substituting 2-fluoro-6-methoxybenzonitrile with closely related analogs like 2,6-difluorobenzonitrile or 2-fluorobenzonitrile severely compromises synthetic workflows. 2,6-Difluorobenzonitrile possesses two identical, highly reactive leaving groups, making it prone to double-SNAr over-reaction and complicating mono-functionalization. In dearomatization protocols, the symmetric difluoro analog requires strict aging times and precise temperature control to avoid unwanted benzylated nitrile side products. Meanwhile, 2-fluorobenzonitrile lacks the crucial oxygen functionality, completely preventing its use as a precursor for 2-fluoro-6-hydroxy derivatives or as a steric lock in conformationally restricted pharmaceutical targets. Procurement of the exact 2-fluoro-6-methoxybenzonitrile scaffold is therefore mandatory for processes requiring precise regiocontrol and sequential, orthogonal functionalization [1].
In complex dearomatization workflows using lithiated cyclopentanecarbonitrile, 2-fluoro-6-methoxybenzonitrile demonstrates exceptional regiocontrol, yielding 90% of the target cyclohexadiene upon electrophilic trapping. In contrast, the symmetric comparator 2,6-difluorobenzonitrile is highly sensitive to reaction conditions; it requires an optimized 1-hour aging period at -78 °C to establish the necessary equilibrium and avoid the formation of benzylated nitrile side products, achieving a maximum ~91% yield only under strictly controlled parameters [1].
| Evidence Dimension | Dearomatization yield and process stability |
| Target Compound Data | 90% yield of cyclohexadiene (13o) with high regiocontrol and process stability |
| Comparator Or Baseline | 2,6-difluorobenzonitrile (requires strict 1h aging at -78 °C to minimize side products) |
| Quantified Difference | Target provides equivalent/high yield (90%) without the extreme condition sensitivity of the symmetric difluoro analog |
| Conditions | Lithiated cyclopentanecarbonitrile in THF at -78 °C, trapped with benzyl bromide |
Buyers scaling up dearomatization reactions should procure the methoxy-fluoro compound to bypass the strict kinetic and thermodynamic sensitivities associated with symmetric difluoro analogs.
Direct synthesis of 2-fluoro-6-hydroxybenzonitrile is synthetically challenging and often unselective. However, 2-fluoro-6-methoxybenzonitrile serves as an ideal, scalable precursor. Demethylation using aqueous pyridinium hydrochloride at 190 °C successfully yields 87% of 2-fluoro-6-hydroxybenzonitrile at >99% purity on a 1-molar (151 g) scale .
| Evidence Dimension | Demethylation yield and purity |
| Target Compound Data | 87% yield, >99% purity (120 g scale) |
| Comparator Or Baseline | Direct hydroxylation of 2-fluorobenzonitrile (historically low-yielding and unselective) |
| Quantified Difference | Enables >99% purity at industrial scale via a clean deprotection route |
| Conditions | Aqueous pyridinium hydrochloride, 190 °C, 5 hours |
Procuring the methoxy-protected form allows manufacturers to execute a clean, high-yielding, and scalable route to the highly sought-after 2-fluoro-6-hydroxybenzonitrile building block.
In the synthesis of MYST-family Lysine Acetyl Transferase (KAT) inhibitors, the asymmetric nature of 2-fluoro-6-methoxybenzonitrile is critical. It undergoes selective bromination to form 4-bromo-2-fluoro-6-methoxybenzonitrile (52% yield on a 15.7 g scale), which then serves as a linchpin for sequential SNAr and Buchwald couplings to construct the benzisoxazole sulfonamide core. A symmetric difluoro comparator would fail in this sequence by introducing competing SNAr reaction sites during the initial functionalization steps [1].
| Evidence Dimension | Regioselective intermediate synthesis |
| Target Compound Data | 52% yield of 4-bromo intermediate (15.7 g scale) |
| Comparator Or Baseline | 2,6-Difluorobenzonitrile (incompatible with sequential, mono-selective SNAr/cross-coupling) |
| Quantified Difference | Target enables sequential orthogonal coupling; comparator leads to mixed substitution |
| Conditions | Multi-gram scale bromination and subsequent cross-coupling workflows |
The orthogonal reactivity of the target compound is mandatory for multi-step API manufacturing where precise, sequential functionalization is required.
2-Fluoro-6-methoxybenzonitrile acts as an effective nitrile coupling partner in the synthesis of highly functionalized pyridines via [2+2+2] cyclotrimerization. When reacted with terminal diynes (e.g., 1,7-octadiyne) using an air-stable CpCoI–phosphite–fumarate precatalyst under microwave heating (160 °C, 1 h), it successfully yields the corresponding pyridine. However, the reaction yield drops significantly when sterically hindered internal diynes (e.g., trideca-4,9-diyne) are used, highlighting the specific steric parameters dictated by the ortho-methoxy and ortho-fluoro groups [1].
| Evidence Dimension | Cyclotrimerization yield based on diyne steric bulk |
| Target Compound Data | High conversion with terminal diynes (1,7-octadiyne) |
| Comparator Or Baseline | Internal diynes (trideca-4,9-diyne) |
| Quantified Difference | Significantly higher yield with terminal diynes compared to internal diynes |
| Conditions | CpCoI precatalyst (5 mol-%), anhydrous toluene, microwave heating (160 °C, 1 h) |
Understanding the steric boundaries of this compound allows chemists to properly select compatible alkyne partners for transition-metal-catalyzed heterocycle assembly.
The compound is the required starting material for synthesizing 4-bromo-2-fluoro-6-methoxybenzonitrile, a critical intermediate for benzisoxazole sulfonamide derivatives used in oncology research [1].
It is the optimal procurement choice for bulk conversion to 2-fluoro-6-hydroxybenzonitrile via high-temperature demethylation, ensuring >99% purity for downstream agrochemical or pharmaceutical use.
It is highly suited for interrupted SNAr-alkylation dearomatization reactions to produce complex cyclohexadienes, offering superior process stability compared to symmetric difluoro analogs [2].
It serves as a reliable nitrile coupling partner in [2+2+2] cyclotrimerizations with terminal diynes, enabling the rapid construction of densely functionalized pyridine cores [3].
Irritant